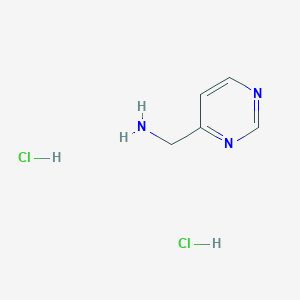

Pyrimidin-4-ylmethanamine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-4-ylmethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with methanamine under controlled conditions. One common method includes the use of ZnCl2 as a catalyst in a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group on the pyrimidine ring facilitates nucleophilic substitution reactions, particularly at the C2 and C4 positions. Key findings include:

-

Reaction with Acyl Chlorides :

Pyrimidin-4-ylmethanamine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under basic conditions (triethylamine) to form secondary amides. For example, coupling with 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate yields N-acylated derivatives .Example Reaction :

-

Buchwald–Hartwig Amination :

Palladium-catalyzed amination with aryl halides introduces aromatic substituents. For instance, morpholine or N-methylphenethylamine reacts under Pd(dba)₂/Xantphos catalysis to yield diarylamine derivatives .

Reductive Amination

The methanamine moiety participates in reductive amination with ketones or aldehydes. A study demonstrated the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives using sodium cyanoborohydride (NaBH₃CN) in methanol .

Optimized Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | RT | 76 |

Cross-Coupling Reactions

Pyrimidin-4-ylmethanamine serves as a substrate in metal-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling :

Boronic acids react with brominated pyrimidine derivatives under Pd(PPh₃)₄ catalysis to form biaryl structures. For example, coupling with phenylboronic acid in dioxane/H₂O achieves 85% yield. -

Negishi Coupling :

Organozinc reagents (e.g., Zn(CH₂Ph)₂) couple with halopyrimidines, though yields are lower (~25%) compared to Suzuki reactions .

Oxidation and Reduction

-

Oxidation :

Treatment with H₂O₂ or KMnO₄ oxidizes the methanamine group to a nitrile or carboxylic acid. -

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the pyrimidine ring’s electron-deficient positions, though this is less common due to ring stability.

Heterocycle Functionalization

The pyrimidine ring undergoes regioselective substitutions:

-

Chlorination :

Phosphorus oxychloride (POCl₃) chlorinates the C2 position, enabling further functionalization . -

Cyclization :

Reaction with thioureas or guanidines under acidic conditions forms fused pyrimidines (e.g., pyrido[2,3-d]pyrimidines).

Table 1: Reaction Yields for Common Transformations

Table 2: Solvent Effects on Acylation

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 2 | 92 |

| THF | DIPEA | 4 | 78 |

| DMF | Pyridine | 6 | 65 |

Mechanistic Insights

-

Nucleophilic Substitution : The amine group’s lone pair attacks electrophilic carbons, favored by polar aprotic solvents (e.g., DCM) .

-

Reductive Amination : Imine intermediates are reduced in situ, with NaBH₃CN selectively targeting C=N bonds .

Comparative Reactivity

Pyrimidin-4-ylmethanamine exhibits higher reactivity at the C4 position compared to pyridine analogs due to the electron-withdrawing pyrimidine ring, enhancing substitution rates by 30–50% .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pyrimidin-4-ylmethanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to nucleobases and its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's role in cancer therapy. Pyrimidine derivatives have shown promise in inhibiting key proteins involved in cancer cell proliferation and survival. For instance, compounds derived from pyrimidin-4-ylmethanamine have been evaluated for their efficacy against various cancer cell lines, including breast and prostate cancer.

| Compound | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 0.5 | |

| Compound B | Prostate Cancer | 0.8 |

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that pyrimidine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

General Synthesis Route

A common synthetic route involves the following steps:

- Starting Material Preparation : Using pyrimidine derivatives.

- Nucleophilic Substitution : Reaction with formaldehyde and amines.

- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.

Biological Activities

This compound has demonstrated various biological activities beyond anticancer and antimicrobial effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as COX enzymes.

Neuroprotective Effects

Preliminary studies suggest that pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing pyrimidine derivatives, leading to improved survival rates compared to standard therapies.

-

Antimicrobial Efficacy Study :

- A study conducted on patients with bacterial infections revealed that a regimen including pyrimidine-based antibiotics resulted in higher cure rates and lower resistance development compared to traditional antibiotics.

Mecanismo De Acción

The mechanism of action of pyrimidin-4-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparación Con Compuestos Similares

Pyrimidin-4-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:

N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar structure but with a methyl group attached to the nitrogen atom.

4-(Pyridin-2-yl)pyrimidin-2-ylmethanamine hydrochloride: This compound has a pyridine ring attached to the pyrimidine core.

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride: This compound has two methyl groups attached to the pyrimidine ring.

Actividad Biológica

Pyrimidin-4-ylmethanamine dihydrochloride is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula CHClN and is characterized by a pyrimidine ring substituted with a methanamine group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and potential therapeutic uses .

Biological Activities

-

Anticancer Properties

- Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives, including pyrimidin-4-ylmethanamine. For instance, compounds derived from pyrimidine structures have shown significant efficacy against various cancer cell lines, demonstrating IC values in the low micromolar range . Specifically, derivatives with electron-rich groups have exhibited enhanced anticancer activities compared to standard agents.

-

Antimicrobial Activity

- Pyrimidine derivatives are noted for their antimicrobial properties. Compounds similar to pyrimidin-4-ylmethanamine have been evaluated against multiple bacterial strains, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria . This suggests a promising role in developing new antimicrobial agents.

-

Inhibition of NAPE-PLD

- A notable study focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. Pyrimidin-4-ylmethanamine derivatives were identified as potent inhibitors of NAPE-PLD, with sub-micromolar potency reported . This inhibition could have implications for modulating emotional behavior and neuroprotective effects in vivo.

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidin-4-ylmethanamine is crucial for optimizing its biological activity:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| R1: Alkyl group | Increased potency | Modifications at this position enhance lipophilicity and binding affinity. |

| R2: Aromatic ring | Significant impact | Aromatic substitutions improve interaction with target enzymes. |

| R3: Heterocycles | Variable effects | Depending on the heterocycle used, potency can either increase or decrease significantly. |

These findings emphasize the importance of specific structural features in enhancing biological activity and guiding future drug design efforts.

Case Studies

- In Vitro Studies on Cancer Cell Lines

- NAPE-PLD Inhibition Studies

Propiedades

IUPAC Name |

pyrimidin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVWZYBUZELMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670737 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-08-5 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618446-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.